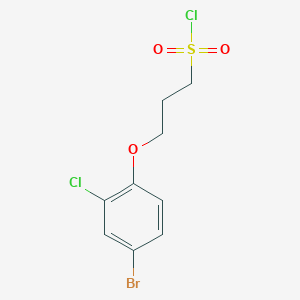
2-(4-Chlorothiophen-2-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorothiophen-2-yl)acetaldehyde is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and an acetaldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetaldehyde typically involves the chlorination of thiophene followed by formylation. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride to yield 4-chlorothiophene.
Formylation: The 4-chlorothiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorothiophen-2-yl)acetic acid.
Reduction: 2-(4-Chlorothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorothiophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
作用机制
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its potential anti-inflammatory effects could be due to the inhibition of enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation.
相似化合物的比较
Similar Compounds
2-(4-Bromothiophen-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylthiophen-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrothiophen-2-yl)acetaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C6H5ClOS |
|---|---|
分子量 |
160.62 g/mol |
IUPAC 名称 |
2-(4-chlorothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2 |
InChI 键 |
DWPIOZRVISASBH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Cl)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


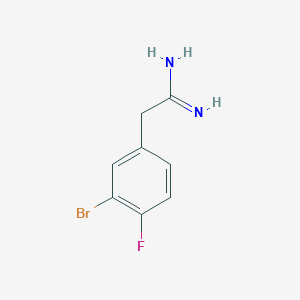
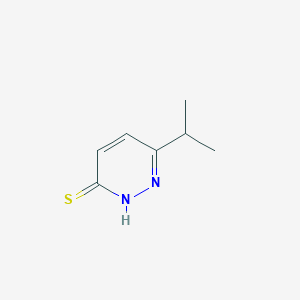


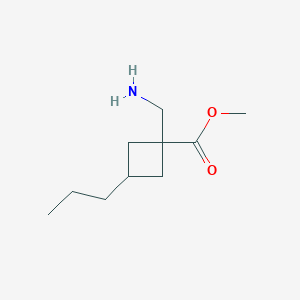
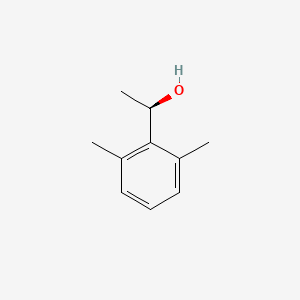
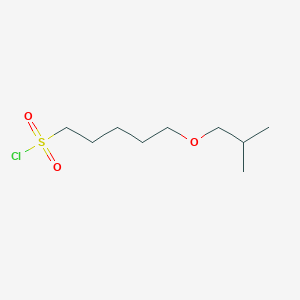

![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)

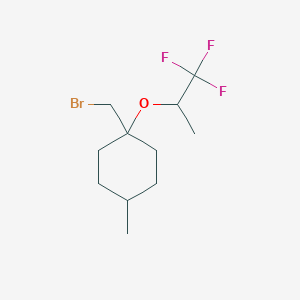
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)

